2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine
Description
Background and significance in organic chemistry
The 2,6-dichloro-4-nitro-benzoic acid compound with 4-methylpyridine belongs to a class of molecular complexes that have gained substantial attention in organic chemistry due to their unique structural and functional properties. These acid-pyridine complexes serve as fundamental building blocks in crystal engineering and demonstrate the principles of directed molecular assembly through hydrogen bonding interactions. The compound represents an important example of how multiple substituents on aromatic systems can influence intermolecular recognition patterns and solid-state packing arrangements.
The significance of this compound extends beyond basic structural chemistry into applications in materials science and pharmaceutical chemistry. Halogenated benzoic acid derivatives with pyridine bases have been extensively studied for their ability to form predictable hydrogen bonding patterns, making them valuable in the design of crystalline materials with specific properties. The electron-withdrawing nature of both chlorine and nitro substituents significantly alters the acidity of the carboxylic acid group, thereby influencing the strength and geometry of hydrogen bonds formed with pyridine nitrogen atoms.
Research has demonstrated that acid-pyridine complexes exhibit a high frequency of heterosynthon formation, with studies showing that carboxylic acid-pyridine hydrogen bonding occurs in approximately 98% of crystal structures containing these functional groups in the absence of competing hydrogen bond donors or acceptors. This high reliability makes such compounds particularly valuable for crystal engineering applications where predictable intermolecular interactions are essential.
The compound also serves as a model system for understanding the influence of substituent effects on molecular recognition. The presence of chlorine atoms at the 2,6-positions and a nitro group at the 4-position creates a highly substituted aromatic system with complex electronic properties. These substituents not only affect the acidity of the carboxylic acid group but also influence the overall molecular geometry and packing arrangements in the solid state.
Chemical classification and nomenclature
The 2,6-dichloro-4-nitro-benzoic acid compound with 4-methylpyridine is classified as a binary molecular complex or cocrystal, depending on the degree of proton transfer between the acid and base components. The acid component, 2,6-dichloro-4-nitrobenzoic acid, carries the molecular formula C₇H₃Cl₂NO₄ and has a molecular weight of 236.009 grams per mole. The Chemical Abstracts Service registry number for the acid component is 22509-50-8, providing a unique identifier for this specific substituted benzoic acid derivative.
The nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for substituted aromatic compounds. The benzoic acid core provides the parent structure, with substituents numbered according to their positions relative to the carboxylic acid group. The two chlorine atoms occupy the 2,6-positions, representing the ortho positions relative to the carboxyl group, while the nitro group is positioned at the 4-position, which is para to the carboxyl functionality.
The pyridine component, 4-methylpyridine, also known as 4-picoline, has the molecular formula C₆H₇N and represents a methylated derivative of pyridine where the methyl group is attached to the carbon atom para to the nitrogen atom. This substitution pattern significantly influences the basicity of the pyridine nitrogen compared to unsubstituted pyridine, as the methyl group acts as an electron-donating substituent.
The formation of molecular complexes between carboxylic acids and pyridine derivatives follows well-established principles of acid-base chemistry. The degree of proton transfer and the resulting structural classification depends on the difference in dissociation constants between the acid and base components. Research has established that when the difference in acid and base dissociation constants is less than approximately 3 units, cocrystal formation is favored, while larger differences typically result in salt formation.
Table 1: Chemical Properties of Component Molecules
| Property | 2,6-Dichloro-4-nitrobenzoic acid | 4-Methylpyridine |
|---|---|---|
| Molecular Formula | C₇H₃Cl₂NO₄ | C₆H₇N |
| Molecular Weight (g/mol) | 236.009 | 93.13 |
| Chemical Abstracts Service Number | 22509-50-8 | 108-89-4 |
| Density (g/cm³) | 1.7±0.1 | 0.957 |
| Boiling Point (°C) | 366.3±42.0 | 145.4 |
Historical context of halogenated benzoic acid compounds
The development and study of halogenated benzoic acid compounds has a rich historical foundation that dates back to the early investigations of aromatic chemistry in the nineteenth century. Benzoic acid itself was first discovered in the sixteenth century through the dry distillation of gum benzoin, with early descriptions provided by notable figures including Nostradamus in 1556. The systematic study of substituted benzoic acids emerged later as organic chemistry developed more sophisticated methods for selective aromatic substitution.
The introduction of halogen substituents into benzoic acid derivatives became particularly important with the advancement of electrophilic aromatic substitution chemistry. Chlorination reactions provided access to various chlorinated benzoic acid derivatives, with the 2,6-dichloro substitution pattern being achievable through controlled halogenation procedures. The development of nitration chemistry further enabled the introduction of nitro groups at specific positions on the aromatic ring, leading to compounds such as 2,6-dichloro-4-nitrobenzoic acid.
Historical studies of halogenated aromatic compounds revealed their unique properties arising from the electron-withdrawing nature of halogen substituents. Early researchers recognized that chlorine atoms significantly influence the reactivity and physical properties of aromatic carboxylic acids. The 2,6-dichloro substitution pattern is particularly notable because it places halogen atoms in positions that sterically shield the carboxylic acid group while simultaneously withdrawing electron density from the aromatic system.
The systematic study of nitro-substituted aromatic compounds also has historical significance in the development of organic chemistry. Nitro groups represent one of the strongest electron-withdrawing substituents, and their incorporation into halogenated benzoic acids creates compounds with enhanced acidity compared to the parent benzoic acid. This increased acidity has important implications for the formation of hydrogen-bonded complexes with basic molecules such as pyridines.
The combination of multiple electron-withdrawing substituents in a single molecule represents an important milestone in synthetic organic chemistry. Compounds like 2,6-dichloro-4-nitrobenzoic acid demonstrate the cumulative effects of substituents on molecular properties and reactivity. Historical studies of such compounds provided fundamental insights into electronic effects in aromatic systems and laid the groundwork for modern understanding of structure-property relationships.
Significance in supramolecular chemistry
The 2,6-dichloro-4-nitro-benzoic acid compound with 4-methylpyridine exemplifies fundamental principles of supramolecular chemistry, particularly in the area of directed molecular assembly through non-covalent interactions. Supramolecular chemistry focuses on the study of molecular complexes held together by intermolecular forces rather than covalent bonds, and acid-pyridine complexes represent some of the most reliable and well-characterized examples of such assemblies.
The significance of this compound in supramolecular chemistry stems from its demonstration of the robust acid-pyridine heterosynthon formation. Research has shown that carboxylic acid-pyridine hydrogen bonding represents one of the most reliable supramolecular synthons, with extremely high occurrence rates in crystal structures. This reliability makes such complexes valuable as building blocks for crystal engineering applications where predictable molecular recognition is essential.
The structural landscape exploration of acid-pyridine complexes has revealed important insights into the factors that govern cocrystal versus salt formation. Studies employing combinatorial matrix approaches with substituted benzoic acids and pyridine derivatives have demonstrated that the acid dissociation constant difference rule provides a reliable predictor of complex formation. For the 2,6-dichloro-4-nitrobenzoic acid system, the presence of multiple electron-withdrawing substituents significantly enhances the acidity of the carboxylic acid group, influencing the degree of proton transfer to the pyridine nitrogen.
The compound also demonstrates important principles of secondary synthon formation in supramolecular assemblies. While the primary acid-pyridine hydrogen bond provides the fundamental recognition motif, additional intermolecular interactions involving the chlorine atoms and nitro group contribute to the overall stability and packing arrangement of the complex. These secondary interactions can include halogen bonding, dipole-dipole interactions, and weak hydrogen bonding involving the nitro group.
Research into the structural landscape of acid-pyridine complexes has also revealed insights into the propensity for hydrate formation in these systems. Studies have shown that certain substitution patterns on either the acid or pyridine components can promote the incorporation of water molecules into the crystal structure, leading to hydrated complexes with altered physical properties. The 2,6-dichloro-4-nitrobenzoic acid system, with its multiple electron-withdrawing substituents, represents an interesting case for examining such hydration tendencies.
Table 2: Supramolecular Interaction Types in Acid-Pyridine Complexes
| Interaction Type | Energy Range (kJ/mol) | Typical Distance (Å) | Directional Character |
|---|---|---|---|
| Carboxylic acid-pyridine hydrogen bond | 20-40 | 2.5-2.8 | High |
| Halogen bonding (Cl···N) | 5-20 | 3.0-3.5 | Moderate |
| Nitro group dipole interactions | 2-10 | 3.2-4.0 | Low |
| Aromatic stacking interactions | 10-25 | 3.3-3.8 | Moderate |
The study of this compound contributes to the broader understanding of molecular recognition patterns in supramolecular chemistry. The systematic variation of substituents on both acid and base components provides insights into the electronic and steric factors that govern complex formation and stability. This knowledge is crucial for the rational design of supramolecular materials with targeted properties and functions.
Properties
CAS No. |
156465-27-9 |
|---|---|
Molecular Formula |
C62H98O8 |
Synonyms |
2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine |
Origin of Product |
United States |
Preparation Methods
Oxidation of 2,6-Dichloro-4-nitro-m-xylene
The foundational step in preparing 2,6-dichloro-4-nitrobenzoic acid involves oxidizing 2,6-dichloro-4-nitro-m-xylene. As detailed in US3542858A, potassium permanganate or nitric acid serves as the primary oxidizing agent. In a typical procedure, 2,6-dichloro-4-nitro-m-xylene is dissolved in a solvent system such as aqueous pyridine or acetone, followed by gradual addition of potassium permanganate at 90°C. This yields 2,6-dichloro-4-nitro-1,3-benzene dicarboxylic acid, a diacid intermediate, with a reported yield of 37% after recrystallization.
The oxidation mechanism proceeds via electrophilic aromatic substitution, where the methyl groups on the xylene derivative are converted into carboxylic acid groups. Reaction parameters such as temperature (30–100°C), solvent polarity, and stirring rate critically influence the diacid’s purity. For instance, refluxing in aqueous pyridine at 90°C for one hour minimizes side reactions, as evidenced by the diacid’s melting point of 224–227°C.
Selective Decarboxylation to Monocarboxylic Acid
The diacid intermediate undergoes selective decarboxylation to produce the target benzoic acid. Two methods are prominent:
-
Aqueous Nitric Acid Treatment : Heating the diacid in concentrated nitric acid above 200°C for 30–90 minutes induces decarboxylation. This method leverages nitric acid’s dual role as a solvent and catalyst, with yields reaching 70–80%.
-
High-Boiling Solvent Systems : Refluxing the diacid in nitrobenzene or quinoline at 200–300°C for 1–2 hours achieves similar results. These solvents stabilize reactive intermediates, reducing decomposition pathways. For example, refluxing in nitrobenzene for 75 minutes yields 2,6-dichloro-4-nitrobenzoic acid with a melting point of 169–170°C after crystallization.
Decarboxylation selectivity arises from the steric and electronic effects of the nitro and chloro substituents, which favor loss of the carboxyl group at the 1-position. This regioselectivity is confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Compounding with 4-Methylpyridine
Role of 4-Methylpyridine in Reaction Systems
Comparative Analysis of Methodologies
Yield and Purity Across Methods
The table below summarizes critical data from referenced patents:
*Hypothetical data inferred from analogous reactions in US4225716A.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group of 4-methylpyridine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Reduction: 2,6-Dichloro-4-amino-benzoic acid compd. with 4-methylpyridine.
Oxidation: Oxidized derivatives of 4-methylpyridine.
Scientific Research Applications
Synthesis of 2,6-Dichloro-4-nitrobenzoic Acid
The preparation of 2,6-dichloro-4-nitrobenzoic acid typically involves the chlorination of p-nitrophenol followed by reduction processes. The compound serves as an important intermediate for synthesizing various derivatives, including 2,6-dichloro-4-nitrobenzamide, which possesses anticoccidial properties .
Properties
The compound exhibits high thermal stability and has a melting point ranging from 224°C to 227°C. Its chemical structure allows it to act as a versatile building block in organic synthesis .
Agricultural Chemistry
- Insecticide Development : The compound is known for its role as a chitin synthesis inhibitor, making it effective against pests such as bollworms. It has demonstrated high insecticidal and ovicidal activity, providing a quick-acting solution for crop protection .
Pharmaceutical Intermediates
- Anticoccidial Agents : The synthesis of derivatives like 2,6-dichloro-4-nitrobenzamide leverages this compound's properties to develop drugs that combat coccidiosis in livestock .
- Pyridine Derivatives : The combination with 4-methylpyridine facilitates the synthesis of various pyridine derivatives that are valuable in medicinal chemistry due to their biological activities .
Organic Synthesis
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules used in various chemical industries. Its reactivity allows for the formation of diverse functional groups through standard organic reactions such as nucleophilic substitution and electrophilic aromatic substitution .
Case Study 1: Insecticidal Efficacy
A study demonstrated that formulations containing 2,6-dichloro-4-nitrobenzoic acid effectively reduced pest populations in cotton crops. The application resulted in a significant decrease in bollworm infestation rates by up to 85%, showcasing its potential as an eco-friendly pesticide alternative .
Case Study 2: Anticoccidial Activity
Research involving poultry indicated that administering derivatives of 2,6-dichloro-4-nitrobenzoic acid led to improved health outcomes and reduced mortality rates due to coccidiosis. The study highlighted the compound's effectiveness in enhancing feed conversion ratios and overall growth performance in infected birds .
Data Tables
| Application Area | Compound Derivative | Key Findings |
|---|---|---|
| Agricultural Chemistry | Insecticide Formulations | Up to 85% reduction in bollworm populations |
| Pharmaceuticals | Anticoccidial Agents | Improved health outcomes in poultry |
| Organic Synthesis | Pyridine Derivatives | Versatile building block for complex molecules |
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atoms can undergo substitution reactions, making the compound versatile in its reactivity. The 4-methylpyridine moiety can interact with various enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Substitution Patterns on the Benzene Ring
The positions and types of substituents on the benzene ring significantly impact physicochemical and biological properties:
- Chlorine vs.
- Nitro vs. Benzamide : The nitro group in the target compound enhances acidity compared to the benzamide group in , favoring salt/co-crystal formation with 4-methylpyridine .
Pyridine Component Variations
The position and substituents on the pyridine ring modulate solubility, basicity, and intermolecular interactions:
- Methyl Group Impact : The 4-methyl group in the target compound improves solubility compared to unsubstituted pyridine derivatives (e.g., ) .
- Co-Component Role : The 4-methylpyridine likely stabilizes the compound via hydrogen bonding or ionic interactions, a feature absent in standalone pyridine derivatives .
Functional Group Modifications
- Nitro Group Utility : The nitro group in the target compound may facilitate redox reactions or serve as a directing group in synthesis, unlike the simpler benzoic acid derivatives in .
Biological Activity
The compound 2,6-Dichloro-4-nitro-benzoic acid (DCNBA) in combination with 4-methylpyridine represents a significant area of interest due to its potential biological activities. This article explores the biological properties, synthesis methods, and relevant case studies related to this compound, providing a comprehensive overview of its applications and implications in medicinal chemistry.
2,6-Dichloro-4-nitro-benzoic acid is synthesized through various methods, primarily involving the selective decarboxylation of 2,6-dichloro-4-nitro-1,3-benzene dicarboxylic acid. This reaction typically occurs under elevated temperatures (200-300 °C) in the presence of oxidizing agents like potassium permanganate or nitric acid . The compound can also be prepared from 2,6-dichloro-4-nitro-m-xylene by oxidation followed by decarboxylation .
Antimicrobial Properties
Research indicates that DCNBA exhibits antimicrobial activity. It has been noted as an intermediate in the synthesis of 2,6-dichloro-4-nitrobenzamide , which possesses anticoccidial properties . This suggests that DCNBA may also have potential applications in treating infections caused by protozoa such as Eimeria, which affects poultry .
Structure-Activity Relationship (SAR)
The biological activity of compounds similar to DCNBA has been extensively studied through structure-activity relationship (SAR) analyses. For instance, modifications in the pyridine ring (as seen with 4-methylpyridine) can significantly influence the compound's efficacy against various pathogens. The presence of electron-withdrawing groups enhances the lipophilicity and overall potency of such compounds against specific targets .
Case Studies
- Anticoccidial Activity : A study demonstrated that derivatives of DCNBA showed significant activity against Eimeria tenella, a common parasite in poultry. The results indicated that these compounds could effectively reduce oocyst production and improve growth performance in infected birds .
- Antimicrobial Screening : In a comparative study involving various nitro-substituted benzoic acids, DCNBA was found to exhibit notable antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were determined, showcasing its potential as a lead compound for antibiotic development .
- Pharmacological Studies : Further investigations into the pharmacokinetics and toxicity profiles of DCNBA have revealed that while it shows promising biological activity, careful consideration must be given to its safety profile in vivo. Studies indicated moderate toxicity levels at higher concentrations, necessitating further optimization for therapeutic use .
Data Table: Biological Activities of DCNBA and Derivatives
Q & A
Q. What synthetic methodologies are recommended for preparing 2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine?
The synthesis involves multi-step functionalization of pyridine and benzoic acid derivatives. A scalable approach includes:
- Chlorination : React 4-methylpyridine with thionyl chloride (SOCl₂) to introduce chloro groups, as demonstrated in analogous pyridine derivatives .
- Nitration : Introduce the nitro group at the 4-position of the benzoic acid moiety using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Co-crystallization : Combine the chlorinated pyridine derivative with nitrobenzoic acid in polar aprotic solvents (e.g., DMF) under reflux, followed by slow cooling to isolate the co-crystal .
Key considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic and crystallographic techniques:
- FTIR/Raman : Confirm the presence of nitro (-NO₂) and carboxylic acid (-COOH) groups via characteristic peaks (e.g., nitro symmetric/asymmetric stretching at ~1520–1350 cm⁻¹) .
- NMR : Analyze ¹H and ¹³C spectra to verify substitution patterns (e.g., chloro groups at 2,6-positions and pyridine ring coupling).
- X-ray crystallography : Resolve the co-crystal structure to confirm hydrogen bonding or π-π stacking between the pyridine and benzoic acid moieties .
Q. What are the solubility and purification challenges for this compound?
- Solubility : The compound exhibits limited solubility in water but dissolves in polar solvents (e.g., DMSO, DMF) due to its ionic co-crystal structure .
- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). For trace impurities, employ preparative HPLC with a C18 column .
Advanced Research Questions
Q. How does the compound behave in coordination chemistry applications (e.g., MOF synthesis)?
The pyridine and carboxylic acid groups act as dual ligands for metal coordination:
- Metal binding : The pyridine nitrogen coordinates to transition metals (e.g., Co²⁺, Cu²⁺), while the carboxylic acid group facilitates bridging in MOF frameworks. For example, cobalt complexes with 4-methylpyridine ligands show distinct vibrational spectra, aiding in structural validation .
- Design tips : Optimize reaction stoichiometry (metal:ligand ratio ~1:2) and solvent polarity to control framework topology .
Q. What strategies mitigate thermal decomposition during high-temperature reactions?
- Stability analysis : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., nitro group instability above 200°C).
- Mitigation : Use inert atmospheres (N₂/Ar) and low-boiling solvents (e.g., THF) to reduce thermal stress. For prolonged reactions, employ microwave-assisted synthesis to shorten exposure times .
Q. How to resolve contradictions in spectroscopic data across studies?
Contradictions often arise from solvent effects or polymorphic forms:
- Case study : Discrepancies in IR peaks for nitro groups may stem from solvent polarity (e.g., DMSO vs. KBr pellets). Replicate experimental conditions from literature or use computational DFT simulations to validate assignments .
- Polymorphism : Compare X-ray diffraction patterns to identify crystalline vs. amorphous phases .
Q. Can the compound act as a precursor for further functionalization?
Yes, its reactive sites enable targeted modifications:
- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine for pharmaceutical intermediates.
- Pyridine substitution : Replace chloro groups via nucleophilic aromatic substitution (e.g., with alkoxides or amines) .
Note : Optimize reaction pH and temperature to avoid side reactions (e.g., decarboxylation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
